molecular formula C21H24N2O B262249 6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE

Cat. No.: B262249
M. Wt: 320.4 g/mol
InChI Key: IMRYPWTUCOAYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Alkylation and Acylation: The quinoline core can be further modified by alkylation and acylation reactions to introduce the ethyl, trimethyl, and phenyl groups.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolinecarboxamides: A class of compounds with similar structures but different substituents.

Uniqueness

6-ETHYL-2,2,4-TRIMETHYL-N-PHENYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

6-ethyl-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide

InChI

InChI=1S/C21H24N2O/c1-5-16-11-12-19-18(13-16)15(2)14-21(3,4)23(19)20(24)22-17-9-7-6-8-10-17/h6-14H,5H2,1-4H3,(H,22,24)

InChI Key

IMRYPWTUCOAYTG-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.